molecular formula C15H15N3O3 B4109379 N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline

N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline

Cat. No. B4109379
M. Wt: 285.30 g/mol
InChI Key: VSLCYLCCKSPVLU-UHFFFAOYSA-N
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Description

“N-1benzofuro[3,2-d]pyrimidin-4-ylvaline” is a compound with the molecular formula C15H15N3O3 . It is a derivative of benzofuro[3,2-d]pyrimidine, a class of compounds that are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones .


Molecular Structure Analysis

The molecular structure of “N-1benzofuro[3,2-d]pyrimidin-4-ylvaline” can be represented by the SMILES string CC(C)C(C(=O)O)Nc1c2c(c3ccccc3o2)ncn1 .


Chemical Reactions Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones .


Physical And Chemical Properties Analysis

“N-1benzofuro[3,2-d]pyrimidin-4-ylvaline” has an average mass of 285.298 Da and a monoisotopic mass of 285.111328 Da .

Safety and Hazards

The safety and hazards of “N-1benzofuro[3,2-d]pyrimidin-4-ylvaline” are not explicitly mentioned in the search results.

Future Directions

Benzofuro[3,2-d]pyrimidine derivatives, which are important heterocyclic moieties, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities . Therefore, the development of new compounds based on “N-1benzofuro[3,2-d]pyrimidin-4-ylvaline” could be a promising direction for future research.

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-8(2)11(15(19)20)18-14-13-12(16-7-17-14)9-5-3-4-6-10(9)21-13/h3-8,11H,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLCYLCCKSPVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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